

"Antioxidant agent-14" chemical structure and properties

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Compound of Interest

Compound Name: Antioxidant agent-14

Cat. No.: B12386699

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In-Depth Technical Guide: Antioxidant Agent-14

For Researchers, Scientists, and Drug Development Professionals

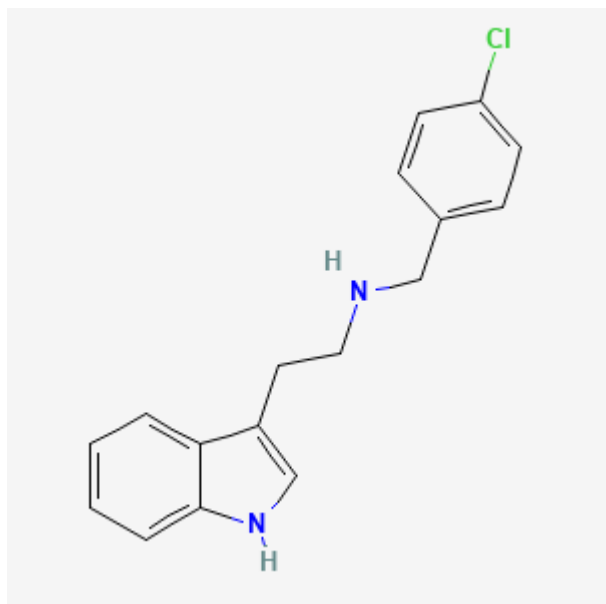
Abstract

This technical guide provides a comprehensive overview of "**Antioxidant agent-14**," a promising neuroprotective compound identified as N-[(4-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine. This document details its chemical structure, physicochemical properties, and its dual mechanism of action as a potent inducer of the NRF2 antioxidant response pathway and a selective inhibitor of monoamine oxidase B (MAO-B). Detailed experimental protocols for its synthesis, in vitro bioassays, and neuroprotection studies are provided, along with a summary of its quantitative biological activities. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its therapeutic potential, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

Chemical Structure and Properties

"**Antioxidant agent-14**" is a derivative of 2-(1H-indol-3-yl)ethan-1-amine, a scaffold based on the structure of melatonin.^[1] Its systematic name is N-[(4-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine.

Chemical Structure:



(Image Source: PubChem CID 45594)

Table 1: Physicochemical Properties of **Antioxidant Agent-14**

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₇ ClN ₂	[2]
Molecular Weight	284.8 g/mol	[2]
IUPAC Name	N-[(4-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine	[2]
SMILES	<chem>C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)Cl</chem>	[2]
InChI	InChI=1S/C17H17ClN2/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,19-20H,9-11H2	[2]
InChIKey	VRHMOCLINRGJOD-UHFFFAOYSA-N	[2]

Synthesis

The synthesis of **Antioxidant Agent-14**, referred to as compound 14 in the primary literature, is part of a broader synthesis of 2-(1H-indol-3-yl)ethan-1-amine derivatives.[1] The general procedure involves the reductive amination of tryptamine with the appropriate aldehyde.

General Experimental Protocol for Synthesis

A solution of tryptamine (1 equivalent) and 4-chlorobenzaldehyde (1.2 equivalents) in anhydrous methanol is stirred at room temperature. After 2 hours, sodium borohydride (NaBH₄) (1.5 equivalents) is added portionwise, and the reaction mixture is stirred for an additional 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-[(4-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine.

Mechanism of Action: Dual NRF2 Induction and MAO-B Inhibition

Antioxidant agent-14 exhibits a multitargeted approach to neuroprotection by modulating two key pathways implicated in the pathogenesis of neurodegenerative diseases.[1]

NRF2 Pathway Activation

The compound is a potent inducer of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[3] NRF2 is a master regulator of the cellular antioxidant response. Under basal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Electrophilic compounds like **Antioxidant agent-14** can modify cysteine residues on KEAP1, leading to a conformational change that releases NRF2. NRF2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. This includes enzymes like glutamate-cysteine ligase catalytic subunit (GCLC) and heme oxygenase-1 (HMOX1).[3]

Selective MAO-B Inhibition

Antioxidant agent-14 is also a selective inhibitor of monoamine oxidase B (MAO-B).[4] MAO-B is an enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B increases dopaminergic neurotransmission and reduces the production of reactive oxygen

species (ROS) that are generated during dopamine metabolism.[4] This dual action of enhancing the antioxidant defense system and preserving dopamine levels makes it a promising candidate for diseases like Parkinson's.

Biological Activity

The biological activities of **Antioxidant agent-14** have been characterized through a series of in vitro assays.

Table 2: In Vitro Biological Activity of **Antioxidant Agent-14**

Assay	Parameter	Result
NRF2 Induction	CD value (concentration to double luciferase expression) in AREc32 cells	$1.9 \pm 0.2 \mu\text{M}$
MAO-B Inhibition	IC ₅₀ (human recombinant)	$1.35 \pm 0.35 \mu\text{M}$
MAO-A Inhibition	IC ₅₀ (human recombinant)	$> 40 \mu\text{M}$
Selectivity Index	(IC ₅₀ MAO-A / IC ₅₀ MAO-B)	> 29.6

(Data extracted from Duarte et al., 2022)

Experimental Protocols

NRF2 Induction Assay (AREc32 Luciferase Reporter Assay)

This assay quantifies the activation of the NRF2 pathway by measuring the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

- Cell Line: AREc32 cells (a human breast cancer cell line, MCF7, stably transfected with a reporter plasmid containing eight copies of the ARE).
- Protocol:
 - Seed AREc32 cells in 96-well plates and allow them to attach overnight.

- Treat the cells with varying concentrations of **Antioxidant agent-14** for 24 hours. Sulforaphane is used as a positive control.
- After incubation, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer.
- Measure the luciferase activity of the cell lysates using a luminometer according to the manufacturer's instructions (e.g., Luciferase Assay System, Promega).
- Normalize the luciferase activity to the basal conditions (vehicle-treated cells).

Western Blot for NRF2-Related Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the NRF2 signaling pathway.

- Cell Lines: Wild-type (WT) and NRF2 knockout (KO) mouse embryonic fibroblasts (MEFs).
- Protocol:
 - Treat WT or NRF2 KO MEF cells with **Antioxidant agent-14** (10 μ M) or sulforaphane (10 μ M) for 8 or 16 hours.
 - Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Separate equal amounts of protein (e.g., 20-30 μ g) by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against GCLC, HMOX1, and a loading control (e.g., β -actin) overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Neuroprotection Assay in Rat Striatal Slices

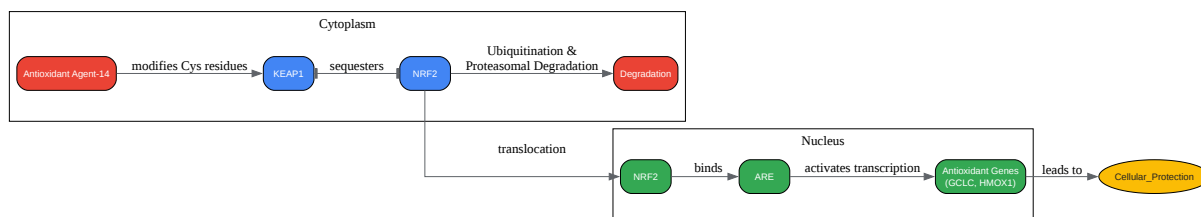
This ex vivo model assesses the ability of the compound to protect neurons from toxins relevant to Parkinson's disease.[\[1\]](#)[\[5\]](#)

- Tissue Preparation:
 - Acutely prepare coronal striatal slices (e.g., 300 µm thick) from adult rats using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
- Protocol:
 - Pre-incubate the striatal slices with **Antioxidant agent-14** for a specified period (e.g., 30 minutes).
 - Expose the slices to the neurotoxins 6-hydroxydopamine (6-OHDA) or rotenone to induce neuronal damage.
 - After the toxic insult, assess cell death and reactive oxygen species (ROS) levels. Cell viability can be measured using assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH). ROS levels can be measured using fluorescent probes like DCFDA.

Signaling Pathways and Workflows

NRF2 Signaling Pathway Activation

The following diagram illustrates the mechanism of NRF2 activation by **Antioxidant Agent-14**.

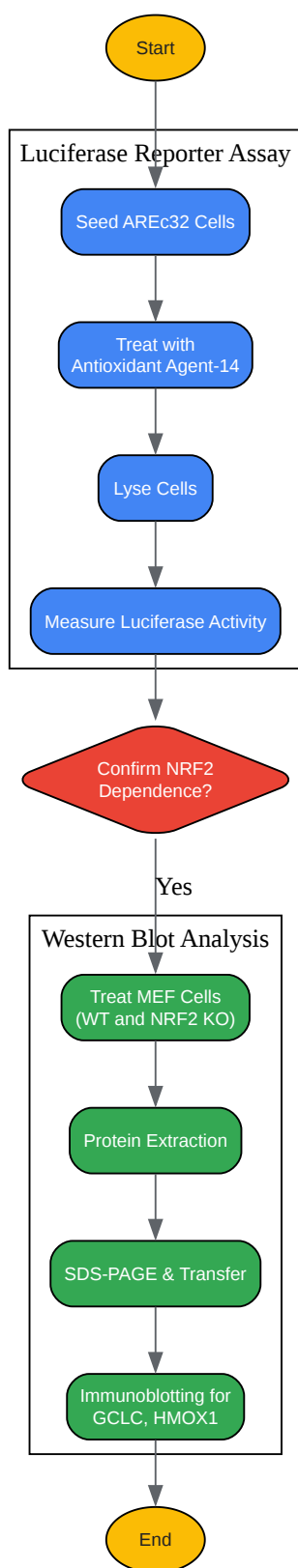


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*NRF2 signaling pathway activation by **Antioxidant Agent-14**.*

Experimental Workflow for NRF2 Induction Analysis

The diagram below outlines the key steps in determining the NRF2-inducing activity of **Antioxidant Agent-14**.



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Workflow for assessing NRF2 induction by **Antioxidant Agent-14**.

Conclusion

Antioxidant agent-14, N-[(4-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine, is a novel multitarget compound with significant potential for the treatment of neurodegenerative diseases. Its ability to simultaneously activate the NRF2 antioxidant pathway and selectively inhibit MAO-B addresses key pathological mechanisms, namely oxidative stress and dopaminergic neurodegeneration. The data presented in this guide underscore its promise as a lead compound for further preclinical and clinical development. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to replicate or build upon these findings.

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